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Introduction

Famitinib malate is a novel, orally active small-molecule multi-targeted tyrosine kinase
inhibitor (TKI) that has emerged as a promising therapeutic agent in the landscape of targeted
cancer therapies. Developed by Jiangsu Hengrui Medicine Co., Ltd., famitinib malate potently
inhibits several receptor tyrosine kinases (RTKs) that are pivotal in tumor growth, angiogenesis,
and metastasis.[1] This technical guide provides a comprehensive overview of the discovery
and development of famitinib malate, detailing its mechanism of action, preclinical and clinical
findings, and the experimental methodologies employed in its evaluation.

Mechanism of Action

Famitinib malate exerts its anti-tumor effects by concurrently targeting multiple RTKs,
primarily the vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-
derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1] It also
demonstrates inhibitory activity against FMS-like tyrosine kinase-3 (Flt-3).[1] By blocking these
signaling pathways, famitinib malate disrupts crucial processes for tumor progression,
including angiogenesis, cell proliferation, and survival.[1]
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Inhibition of Angiogenesis

The primary mechanism of famitinib malate involves the inhibition of VEGFR-2 and VEGFR-3,
key mediators of angiogenesis—the formation of new blood vessels that supply nutrients to
tumors.[1] By blocking these receptors, famitinib effectively impedes the tumor's blood supply,
hindering its growth and potential for metastasis.[1]

Inhibition of Tumor Cell Proliferation and Survival

Famitinib malate also targets PDGFRs and c-Kit, which are frequently overexpressed or
mutated in various cancer cells and are integral to their proliferation and survival.[1] Inhibition
of these pathways leads to reduced tumor cell viability and the induction of apoptosis
(programmed cell death).[1]

Preclinical Development

The preclinical evaluation of famitinib malate established its potent and selective inhibitory
activity and demonstrated its anti-tumor efficacy in a range of cancer models.

Kinase Inhibition Profile

Famitinib malate has been shown to be a potent inhibitor of its target kinases. The half-
maximal inhibitory concentration (IC50) values against key targets are summarized in the table

below.
Target Kinase IC50 (nM)
c-Kit 2.3
VEGFR-2 4.7
PDGFRp 6.6

Table 1: In vitro kinase inhibitory activity of famitinib malate.

In Vitro Cellular Activity

In vitro studies using various cancer cell lines have demonstrated the ability of famitinib
malate to inhibit cell proliferation and induce apoptosis.
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In human gastric cancer cell lines BGC-823 and MGC-803, famitinib inhibited cell growth in a
dose-dependent manner.[2] The treatment also induced cell cycle arrest at the G2/M phase
and triggered apoptosis.[2]

Cell Line IC50 (pM) for Cell Growth Inhibition
BGC-823 3.6
MGC-803 3.1

Table 2: IC50 values of famitinib malate for the inhibition of cell growth in human gastric
cancer cell lines.[2]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of famitinib malate was evaluated in vivo using xenograft models. In a
BGC-823 gastric cancer xenograft model, oral administration of famitinib significantly
suppressed tumor growth by inhibiting angiogenesis.[2]

Clinical Development

Famitinib malate has undergone extensive clinical evaluation in various solid tumors,
demonstrating promising efficacy and a manageable safety profile.

Pharmacokinetics

Phase | clinical trials have characterized the pharmacokinetic profile of famitinib malate in
patients with advanced solid tumors.

Parameter Value

Time to Maximum Concentration (Tmax) 3.3-5.3 hours
Half-life (t1/2) of famitinib 28.7 - 33.8 hours
Half-life (t1/2) of major metabolite (M3) 41.3 - 47.7 hours

Table 3: Pharmacokinetic parameters of famitinib malate in cancer patients.[3][4]
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A study on the effect of the CYP3A4 inducer rifampin on famitinib pharmacokinetics revealed
that co-administration significantly decreased the Cmax and AUC of famitinib, suggesting that
concomitant use with strong CYP3A4 inducers should be approached with caution.[5][6]

Clinical Efficacy and Safety

Famitinib malate has been investigated as both a monotherapy and in combination with other
agents in a variety of cancers.

A multicenter, randomized, double-blind, placebo-controlled, phase Il clinical trial
(NCT01762293) evaluated the efficacy and safety of famitinib in patients with refractory mCRC.
The study demonstrated a statistically significant improvement in progression-free survival
(PFS) for patients treated with famitinib compared to placebo.

Outcome Famitinib (n=92) Placebo (n=51) p-value

Median PFS (months) 2.8 15 0.004

Disease Control Rate

59.8% 31.4% 0.002
(DCR)

Table 4: Efficacy of famitinib in refractory metastatic colorectal cancer.

Common treatment-related adverse events included hand-foot syndrome, hypertension, and
proteinuria.

A phase Il basket study (NCT03827837) assessed the combination of famitinib with the anti-
PD-1 antibody camrelizumab in patients with advanced or metastatic urothelial carcinoma who
had progressed after platinum-based therapy. The combination showed promising anti-tumor
activity.

Outcome Value
Objective Response Rate (ORR) 30.6%
Median Progression-Free Survival (PFS) 4.1 months
Median Overall Survival (OS) 12.9 months
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Table 5: Efficacy of famitinib in combination with camrelizumab in advanced urothelial
carcinoma.[7][8][9]

The most common grade 3 or 4 treatment-related adverse events were decreased platelet
count and hypertension.[9]

Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by Famitinib Malate

The following diagrams illustrate the key signaling pathways targeted by famitinib malate.
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Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a tyrosine
kinase inhibitor like famitinib.
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Preclinical to Clinical Development Workflow for Famitinib

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of key experimental protocols used in the evaluation of famitinib malate.

Cell Viability Assay (MTS Assay)

¢ Objective: To determine the effect of famitinib on the proliferation of cancer cells.
e Procedure:

o Cancer cells (e.g., BGC-823, MGC-803) are seeded in 96-well plates and incubated
overnight.[2]

o Cells are then treated with varying concentrations of famitinib for 24, 48, and 72 hours.[2]

o Cell viability is measured using an MTS tetrazolium substrate (e.g., CellTiter 96® AQueous
One Solution Cell Proliferation Assay).[2]

o The absorbance is read at 490 nm using a spectrophotometer, and IC50 values are
calculated.[2]

Apoptosis Assay (TUNEL Assay)
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o Objective: To assess the induction of apoptosis in cancer cells by famitinib.
e Procedure:
o Cells are treated with famitinib for 48 hours.[2]

o Cells are then fixed and stained using a terminal deoxynucleotidyl transferase dUTP nick
end labeling (TUNEL) assay Kkit.[2]

o Apoptotic cells are visualized and quantified using fluorescence microscopy.[2]

In Vivo Xenograft Model

o Objective: To evaluate the anti-tumor efficacy of famitinib in a living organism.

e Procedure:

(¢]

Human cancer cells (e.g., BGC-823) are subcutaneously injected into
immunocompromised mice (e.g., nude mice).[2]

o Once tumors reach a palpable size, mice are randomized into treatment and control
groups.[2]

o Famitinib is administered orally, and tumor growth is monitored over time by measuring
tumor volume.[2]

o At the end of the study, tumors are excised, and further analysis, such as
immunohistochemistry for microvessel density, can be performed.[2]

Synthesis of Famitinib Malate

The detailed synthesis process for famitinib malate is proprietary and not extensively detailed
in publicly available literature. However, the synthesis of small-molecule tyrosine kinase
inhibitors generally involves multi-step organic chemistry reactions to construct the core
heterocyclic scaffold and introduce the necessary functional groups for target binding and
desired pharmacokinetic properties. The final step typically involves the formation of the malate
salt to improve the drug's solubility and bioavailability.
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Conclusion

Famitinib malate is a potent multi-targeted tyrosine kinase inhibitor with a well-defined
mechanism of action that translates into significant anti-tumor activity. Preclinical studies have
robustly demonstrated its ability to inhibit key oncogenic signaling pathways, leading to
reduced cell proliferation and angiogenesis, and induction of apoptosis. Clinical trials have
further established its efficacy and safety in various solid tumors, particularly in refractory
cancers. The continued investigation of famitinib malate, both as a single agent and in
combination with other therapies, holds great promise for advancing the treatment of a broad
range of malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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